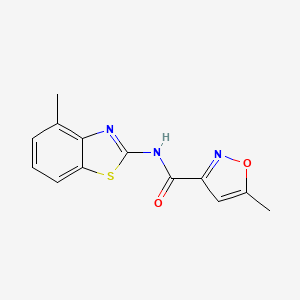![molecular formula C20H18N2O B5724652 2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5724652.png)
2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile is a chemical compound that belongs to the family of indole-based compounds. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology.
Mechanism of Action
The mechanism of action of 2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various cellular pathways involved in cancer cell proliferation and survival. It has been found to inhibit the activity of certain enzymes and proteins involved in cell signaling, which ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation in animal models. Additionally, it has also been found to modulate various cellular pathways involved in immune response and angiogenesis.
Advantages and Limitations for Lab Experiments
The use of 2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile in lab experiments offers several advantages, such as its easy synthesis, high potency, and broad-spectrum activity against various cancer cell lines and microorganisms. However, its use is limited by its low solubility in water, which can make it challenging to administer in vivo. Additionally, its toxicity profile and potential side effects need to be further investigated before it can be considered for clinical use.
Future Directions
There are several future directions for the research and development of 2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile. One potential direction is to investigate its potential as a lead compound for the development of novel anticancer agents. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, its potential applications in other areas such as infectious diseases, inflammation, and autoimmune disorders should also be explored.
Synthesis Methods
The synthesis of 2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile involves the reaction of 3-isobutyrylindole with benzyl cyanide in the presence of a suitable catalyst. The reaction proceeds through a multistep process, which involves the formation of an imine intermediate, followed by reduction and cyclization to yield the final product.
Scientific Research Applications
2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity against various cancer cell lines. Additionally, it has also been found to possess antimicrobial, antiviral, and anti-inflammatory properties.
properties
IUPAC Name |
2-[[3-(2-methylpropanoyl)indol-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-14(2)20(23)18-13-22(19-10-6-5-9-17(18)19)12-16-8-4-3-7-15(16)11-21/h3-10,13-14H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHSQBCMAGEZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

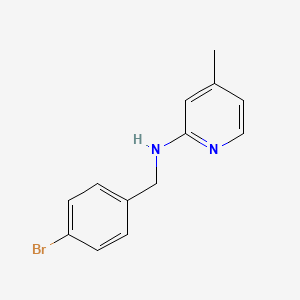
![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)
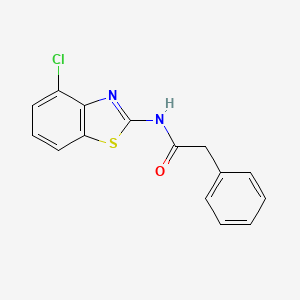
![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)

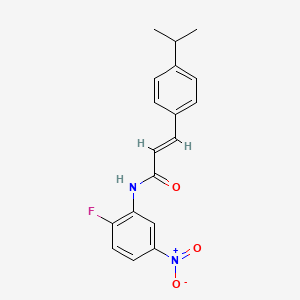
![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)
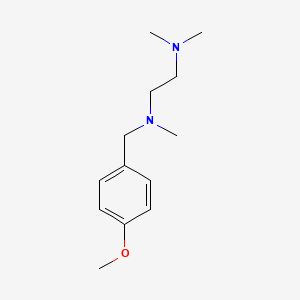


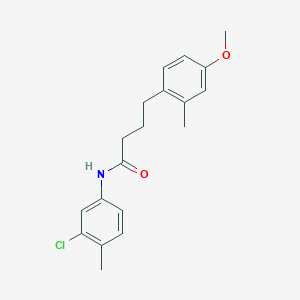
![N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5724665.png)
